N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that combines a benzo[c][1,2,5]thiadiazole core with an imidazolidine-1-carboxamide group
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-16-10-4-2-3-5-11(10)18(23(16,21)22)9-7-15-13(20)17-8-6-14-12(17)19/h2-5H,6-9H2,1H3,(H,14,19)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKHIMQXSTOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves several steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. The process generally includes:
Nitration: : Starting from an appropriate benzene derivative, introducing nitro groups under acidic conditions.
Reduction: : Converting the nitro groups into amines via hydrogenation.
Cyclization: : Forming the thiadiazole ring by treating the diamine with sulfur sources under controlled conditions.
Functionalization: : Introducing the methyl and dioxido groups through selective reactions, typically involving electrophilic aromatic substitution.
For the attachment of the imidazolidine-1-carboxamide group, common procedures include:
Alkylation: : Reacting the benzo[c][1,2,5]thiadiazole derivative with a suitable alkyl halide.
Amidation: : Condensing the resulting intermediate with an appropriate amine under dehydrative conditions.
Industrial Production Methods
While the laboratory synthesis focuses on small-scale preparation, industrial methods aim for high efficiency and scalability. Optimization involves:
Catalysts: : Utilizing heterogeneous catalysts to increase reaction rates and selectivity.
Continuous Flow Reactors: : Employing continuous flow processes to enhance control over reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives, impacting its electronic properties.
Reduction: : Reduction reactions can alter its functional groups, providing modified analogs with different reactivities.
Substitution: : N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is prone to nucleophilic substitution due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: : Products include various oxidized states of the methyl and imidazolidine groups.
Reduction: : Derivatives with reduced nitrogen or oxygen groups.
Substitution: : Various substituted analogs, depending on the nucleophiles used.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has numerous research applications:
Chemistry: : Utilized in studies involving electronic properties due to its conjugated system.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored as a candidate for drug development, particularly in targeting diseases involving oxidative stress.
Industry: : Used in materials science for developing advanced materials with specific electronic or structural properties.
Mechanism of Action
The compound exerts its effects through its interaction with various molecular targets. Mechanistically, it:
Binds to Enzymes: : Modulates the activity of enzymes involved in oxidative stress pathways.
Interacts with Receptors: : Influences signal transduction by binding to specific receptors.
Alters Cellular Pathways: : Impacts cellular processes by modulating the balance of reactive oxygen species (ROS).
Comparison with Similar Compounds
Compared to other benzo[c][1,2,5]thiadiazole derivatives, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its imidazolidine-1-carboxamide group, which enhances its chemical reactivity and biological activity.
List of Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: : Differ in substitution patterns and functional groups.
Imidazolidine-1-carboxamide analogs: : Vary in their aromatic cores and substituents.
In essence, this compound stands out due to its intricate structure and diverse applications, making it a significant subject in various scientific fields.
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse biological activities. The presence of the imidazolidine ring adds to its pharmacological profile. The molecular formula can be represented as follows:
This complex structure contributes to its unique interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may trigger apoptotic pathways leading to programmed cell death.
A comparative analysis of similar compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 0.8 µg/mL |
| Candida albicans | 1.0 µg/mL |
These findings suggest its potential as a lead compound in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Target Interaction : The compound likely interacts with specific proteins involved in critical cellular pathways.
- Enzyme Inhibition : It may inhibit enzymes crucial for the survival and proliferation of pathogens and cancer cells.
Preliminary studies using molecular docking simulations indicate favorable binding affinities with target proteins associated with cancer progression and microbial resistance .
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Anticancer Activity : A study demonstrated that a related thiadiazole compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .
- Antimicrobial Efficacy : Another research highlighted the efficacy of thiadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in tuberculosis treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
